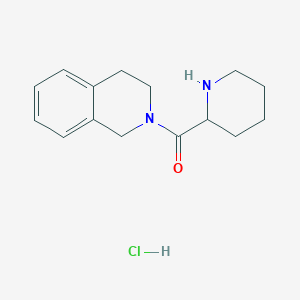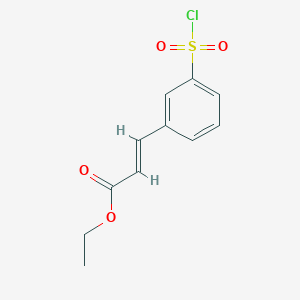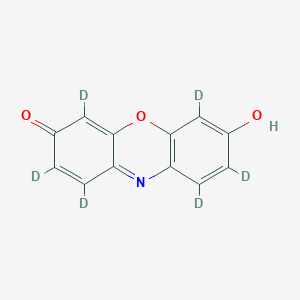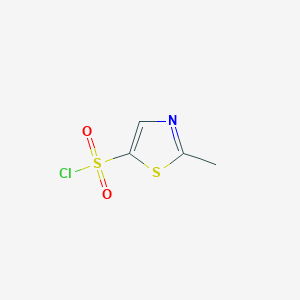
6,6-二甲基-4,5,6,7-四氢-1H-吲唑-3-羧酸乙酯
描述
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
- 合成技术:与 6,6-二甲基-4,5,6,7-四氢-1H-吲唑-3-羧酸乙酯密切相关的化合物,特别是 5,7-二甲基-1,2,4-三唑并嘧啶-2-羧酸乙酯,是通过 5-氨基-1H-1,2,4-三唑-3-羧酸环化和酯化合成的。通过元素分析、质谱 (MS) 和 1H NMR 确认了结构,并讨论了 MS 光谱的碎片机制 (周欣,2008)。
- 结构表征:另一项研究合成了 t-4-芳基-3,c-6-二羟基-6-甲基-4,5,6,7-四氢-1H-吲唑-r-5-羧酸异丙酯,并研究了它们的 1H、13C NMR 和 IR 光谱。该研究还检查了 HMBC、HSQC、COSY 和 NOESY 光谱,确认了吲唑结构并分析了六元环的立体化学 (K. Murugavel, S. Amirthaganesan, R. T. Sabapathy Mohan,2010)。
化学性质与转化
- 形成机理:1H-吲唑-3-醇和氯乙酸乙酯之间的反应产生了各种酯,包括 [(1-羧乙氧基甲基-1H-吲唑-3-基)氧基]-乙酸的乙酯等。本研究讨论了形成机理,特别是从吲唑到四氢喹唑啉的环扩大,并分析了红外光谱和核磁共振光谱 (M. Bonanomi, G. Palazzo,1977)。
- 衍生物合成:实现了由草酰乙酸二乙酯合成 4,5,6,7-四氢-3-氧代-2H-吲唑羧酸等衍生物。该研究还探讨了四氢-3-氧代吲唑羧酸乙酯在中性碘溶液中二聚形成 2,2'-双-(乙氧羰基-4,5,6,7-四氢-3-氧代吲唑基) (V. Škarić, L. Stuhne, D. Škarić, V. Turjak-Zebić,1969)。
在杂环化学中的应用
- 新型化合物合成:合成了一种新型的 Hsp90 抑制剂,即乙基 1-{4-[(4-羟基环己基)氨基甲酰基]苯基}-6,6-二甲基-4-氧代-4,5,6,7-四氢-1H-吲唑-3-羧酸酯,并通过 1H NMR 表征,显示出对 Hsp90α 的显着抑制作用 (王小龙,2011)。
- 杂环化合物的开发:基于早期未知的化合物,对 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸及其甲酯等杂环化合物进行了研究,导致合成用于杂环化学中进一步转化的功能衍生物 (V. M. Prokopenko, S. Pil'o, A. N. Vasilenko, V. Brovarets,2010)。
作用机制
Target of Action
Indazole derivatives, which this compound is a part of, have been known to exhibit a wide variety of biological properties .
Mode of Action
It is known that indazole derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biological pathways .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities .
生化分析
Biochemical Properties
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, influencing their activity and thereby affecting the production of inflammatory mediators . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester on cells are diverse and depend on the cell type and context. In cancer cell lines, it has been shown to inhibit cell proliferation by causing cell cycle arrest in the G0–G1 phase . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them, depending on the context . For example, it has been shown to inhibit cyclooxygenase by binding to its active site, thereby reducing the production of prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting altered behavior even after the compound has been removed from the environment.
Dosage Effects in Animal Models
The effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester vary with dosage in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and gastrointestinal disturbances . There is a threshold dose beyond which the compound’s therapeutic effects are outweighed by its toxicity, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function. For instance, binding to albumin in the bloodstream can facilitate its transport to various tissues.
Subcellular Localization
The subcellular localization of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments, thereby modulating its function and effects on cellular processes.
属性
IUPAC Name |
ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYBRYMPBDWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


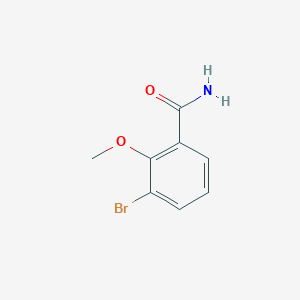
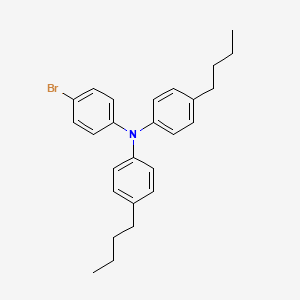

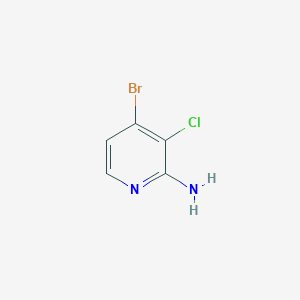
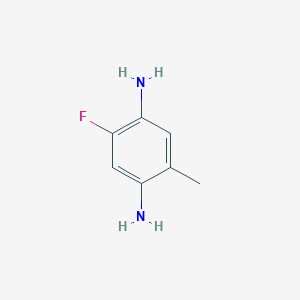

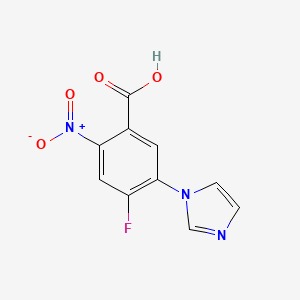

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
